Fmoc-L-Lys(Teoc)-OH

Übersicht

Beschreibung

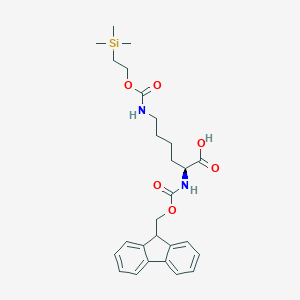

“Fmoc-L-Lys(Teoc)-OH” is a compound with the molecular formula C27H36N2O6Si . It is a silicon-based amino-protecting group, which can be removed with fluorides as in TBAF . It is highly orthogonal to Fmoc and Cbz chemistry and can be used for side-specific derivatization .

Synthesis Analysis

The synthesis of this compound involves the reaction of lysine cyclic dipeptide with Fmoc N-hydroxysuccinimide ester (Fmoc-OSu) and di-tert-butyl dicarbonate [(Boc)2O] . The resulted mono-substituted cyclo(L-Lys-L-Lys)s were incorporated into the sequence of a THP substrate utilizing automated solid-phase peptide synthesis protocols .

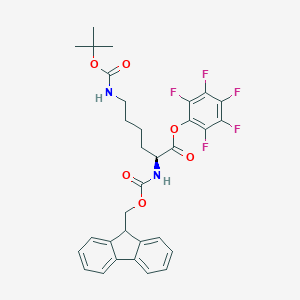

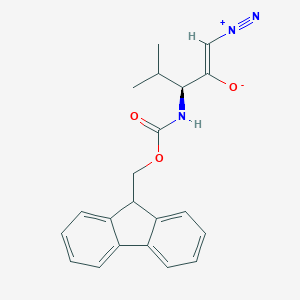

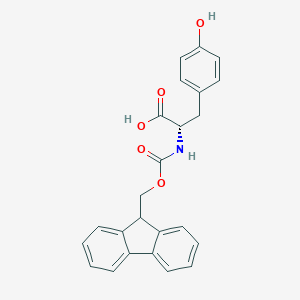

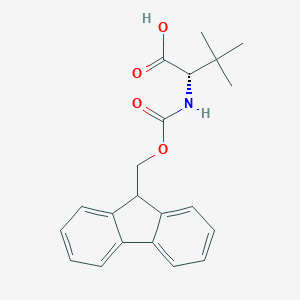

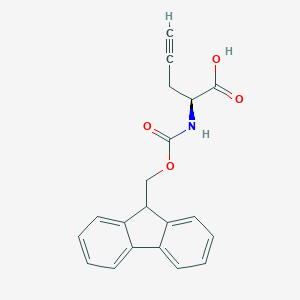

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C27H36N2O6Si . The compound has a molecular weight of 512.670 g/mol .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.2±0.1 g/cm3, a boiling point of 695.7±55.0 °C at 760 mmHg, and a flash point of 374.5±31.5 °C . The melting point is not available .

Wissenschaftliche Forschungsanwendungen

Synthese von Hydrogelen

Fmoc-L-Lys(Teoc)-OH wird bei der Synthese von peptidbasierten Hydrogelen (PHGs) verwendet, die für ihre Biokompatibilität bekannt sind. Diese Hydrogele eignen sich für verschiedene biologische, biomedizinische und biotechnologische Anwendungen, darunter Arzneimittel-Abgabesysteme und diagnostische Werkzeuge für die Bildgebung .

Organogelatoren

Diese Verbindung dient auch als Organogelator, der in der Lage ist, stabile, thermoreversible Organogel in alkoholischen, substituierten Benzen- und chlorierten Lösungsmitteln zu bilden. Die minimale Gelierungs-Konzentration (MGC) reicht von 1% bis 4% (Massenanteil), was die Effizienz der Gelbildung zeigt .

Wirkmechanismus

Target of Action

Fmoc-L-Lys(Teoc)-OH, also known as 9-fluorenylmethoxycarbonyl-L-lysine(Teoc)-OH, is a modified amino acid that primarily targets the process of protein synthesis and peptide assembly . It plays a crucial role in the fabrication of functional materials, particularly in the field of bio-inspired building blocks .

Mode of Action

The compound interacts with its targets through its inherent hydrophobicity and aromaticity, which promote the association of building blocks . The Fmoc group in the compound provides steric optimization and induces unique interactions that result in the self-assembly of Fmoc-modified amino acids and short peptides in a kinetically rapid and thermodynamically rigid manner .

Biochemical Pathways

this compound affects the biochemical pathways related to the self-assembly of functional molecules. This includes the self-organization of Fmoc-modified individual amino acids, di- and tripeptides, and tetra- and pentapeptides . The compound’s influence on these pathways leads to the formation of unique and tunable morphologies of different functionalities, providing a powerful tool for bio-soft matter fabrication .

Pharmacokinetics

Its ability to form stable thermo-reversible organogels in various solvents suggests potential implications for its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are primarily observed in its ability to promote the self-assembly of functional molecules. This results in the formation of distinct structures such as nanofibers, nanoribbons, or nanotubes . These structures have potential applications in cell cultivation, bio-templating, optical devices, drug delivery systems, catalytic processes, and therapeutic and antibiotic properties .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of substantial aromatic moieties in the side-chains of Fmoc-modified biomolecules can promote self-assembly . Additionally, the type of solvent used can affect the compound’s ability to form organogels .

Eigenschaften

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(2-trimethylsilylethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36N2O6Si/c1-36(2,3)17-16-34-26(32)28-15-9-8-14-24(25(30)31)29-27(33)35-18-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h4-7,10-13,23-24H,8-9,14-18H2,1-3H3,(H,28,32)(H,29,33)(H,30,31)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPNHWQULKLODEU-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCOC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[Si](C)(C)CCOC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36N2O6Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

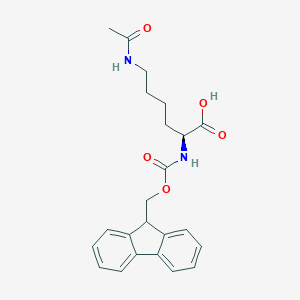

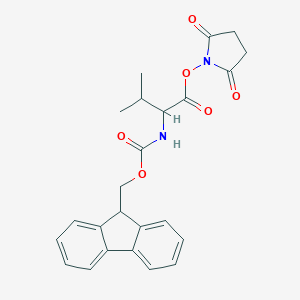

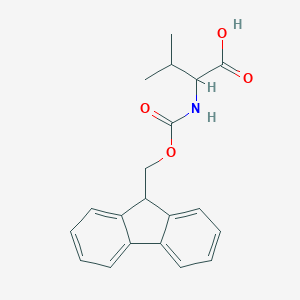

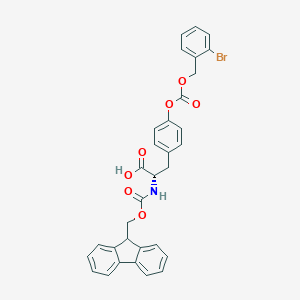

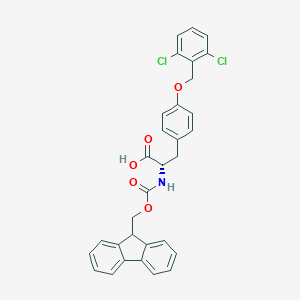

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

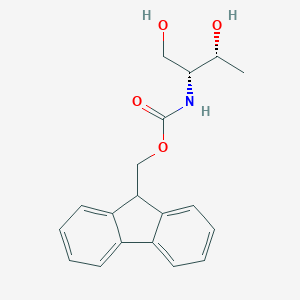

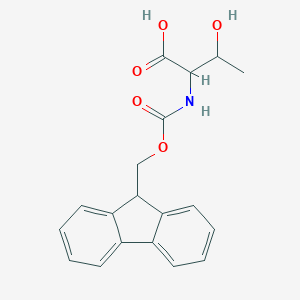

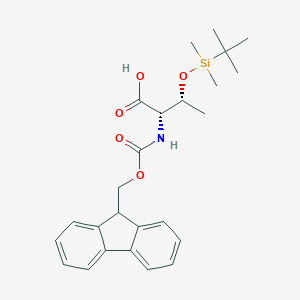

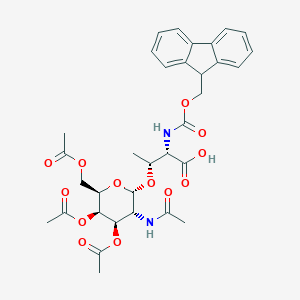

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.